1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one
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Overview
Description
1-(8-Azaspiro[45]decan-8-yl)prop-2-yn-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine ring and a propargyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a propargyl halide in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like zinc bromide (ZnBr2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the propargyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related spirocyclic compound with a similar core structure but different functional groups.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with potential biological activities, including enzyme inhibition.
Uniqueness
1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one is unique due to its propargyl ketone functionality, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Biological Activity
1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one is a spirocyclic compound notable for its unique structure, which includes a spiro junction between a piperidine ring and a propargyl ketone. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
The compound's molecular formula is C12H17NO, with a molecular weight of approximately 191.27 g/mol. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug design.
Property | Value |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
CAS Number | 2005158-23-4 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signal transduction pathways.
Study on Antimicrobial Efficacy
A recent study published in MDPI examined the antimicrobial efficacy of several spirocyclic compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potent antimicrobial activity compared to standard antibiotics .
Evaluation of Anticancer Activity
In another study, the anticancer potential was assessed using MCF-7 and A549 cell lines. The compound was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
1,4-Dioxa-8-azaspiro[4.5]decane | Spirocyclic | Moderate antimicrobial |
2,8-Diazaspiro[4.5]decan-1-one | Spirocyclic | Anticancer (less potent) |
This compound | Spirocyclic | Strong antimicrobial and anticancer |
Properties
IUPAC Name |
1-(8-azaspiro[4.5]decan-8-yl)prop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-11(14)13-9-7-12(8-10-13)5-3-4-6-12/h1H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQRASZHJZQBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCC2(CCCC2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2005158-23-4 |
Source
|
Record name | 1-{8-azaspiro[4.5]decan-8-yl}prop-2-yn-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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